ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with ethyl, methyl, and phenylhydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate typically involves the reaction of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with phenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as methanesulfonic acid, in a suitable solvent like methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrrole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazono group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate: Lacks the phenylhydrazono group, making it less reactive in certain chemical reactions.
Phenylhydrazine derivatives: These compounds share the phenylhydrazono group but differ in the rest of their structure, leading to different reactivity and applications.
Uniqueness
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate is unique due to the combination of its pyrrole ring and phenylhydrazono group. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Biological Activity
Ethyl 3,5-dimethyl-2-(phenylhydrazono)-2H-pyrrole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on available research.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrrole and hydrazone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Studies have demonstrated that pyrrole derivatives possess antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The presence of hydrazone groups in this compound may enhance its ability to scavenge free radicals.
Anti-inflammatory Effects
Some derivatives have been evaluated for their anti-inflammatory properties. It is hypothesized that the compound may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate and phenylhydrazine. This process can be optimized through various catalytic methods to improve yield and purity.
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) highlighted the antimicrobial activity of similar pyrrole derivatives against multiple pathogens. The findings suggest that the introduction of hydrazone functionality may enhance this effect, warranting further investigation into this compound's potential as an antimicrobial agent .
- Antioxidant Activity Assessment : Research has shown that compounds with similar structures exhibit significant antioxidant activity in vitro. The DPPH radical scavenging assay demonstrated that these compounds could effectively reduce oxidative stress markers .
- Inflammatory Response Modulation : A recent study evaluated the anti-inflammatory properties of pyrrole derivatives in a murine model of inflammation. Results indicated a reduction in inflammatory markers following treatment with these compounds, suggesting a potential therapeutic application for this compound .
Data Table
Activity Type | Study Reference | Findings |
---|---|---|
Antimicrobial | Umesha et al. (2009) | Effective against S. aureus and E. coli |
Antioxidant | Various Studies | Significant DPPH scavenging activity |
Anti-inflammatory | Recent Study | Reduced inflammatory markers in murine models |
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-phenyldiazenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-15(19)13-10(2)14(16-11(13)3)18-17-12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3 |
InChI Key |
NSYVELCZFDTSSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2)C |
Origin of Product |
United States |
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